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Compound of Interest

Compound Name: 4-Chlorophenyl methyl sulfone

Cat. No.: B146403 Get Quote

An in-depth analysis for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure of 4-
Chlorophenyl methyl sulfone, a compound of interest in medicinal chemistry and materials

science. The following sections detail the crystallographic data, key structural features, and the

experimental protocols employed for its characterization, offering valuable insights for

researchers engaged in structural biology and drug design.

Core Crystallographic and Experimental Data
The crystal structure of 4-Chlorophenyl methyl sulfone (C₇H₇ClO₂S) was determined by

single-crystal X-ray diffraction.[1][2] The compound crystallizes in the triclinic space group P-1.

[1][2] The crystallographic and experimental data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement
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Parameter Value

Chemical Formula C₇H₇ClO₂S

Formula Weight 190.64 g/mol

Crystal System Triclinic

Space Group P-1

a (Å) 5.429(1)[1][2]

b (Å) 6.995(1)[1][2]

c (Å) 10.952(2)[1][2]

α (°) 95.27(1)[1][2]

β (°) 94.31(1)[1][2]

γ (°) 90.64(1)[1][2]

Volume (Å³) 412.9(1)[1][2]

Z 2[1][2]

Temperature (K) 293[1][2]

Wavelength (Å) 0.71073[1][2]

Calculated Density (g/cm³) 1.533[1][2]

Absorption Coefficient (mm⁻¹) 0.659[1][2]

Crystal Size (mm) 0.14 × 0.18 × 0.30[1][2]

Reflections Collected 2493[1][2]

Independent Reflections 1201[1][2]

R-int Not Reported

Final R indices [I > 2σ(I)] R1 = 0.052, wR2 = 0.054

R indices (all data) Not Reported

Goodness-of-fit on F² Not Reported
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Table 2: Selected Bond Lengths (Å)
Bond Length (Å)

Cl-C(4) 1.743(5)[1][2]

S-O(1) 1.438(5)[1][2]

S-O(2) 1.442(3)[1][2]

S-C(1) 1.774(5)[1][2]

S-C(7) 1.752(5)[1][2]

C(1)-C(2) 1.380(7)

C(1)-C(6) 1.380(7)

C(2)-C(3) 1.380(7)

C(3)-C(4) 1.380(7)

C(4)-C(5) 1.380(7)

C(5)-C(6) 1.380(7)

Table 3: Selected Bond Angles (°)
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Atoms Angle (°)

O(1)-S-O(2) 118.3(2)[2]

O(1)-S-C(1) 108.3(2)[2]

O(2)-S-C(1) 108.3(2)[2]

O(1)-S-C(7) 108.3(2)

O(2)-S-C(7) 108.3(2)

C(1)-S-C(7) 104.5(2)[2]

C(2)-C(1)-S 120.0(4)

C(6)-C(1)-S 120.0(4)

C(3)-C(4)-Cl 119.5(4)

C(5)-C(4)-Cl 119.5(4)

Experimental Protocols
The determination of the crystal structure of 4-Chlorophenyl methyl sulfone involved the

following key steps:

1. Synthesis and Crystallization: The compound was synthesized, and single crystals suitable

for X-ray diffraction were grown. The specific method of crystallization was not detailed in the

primary literature but typically involves slow evaporation of a saturated solution in an

appropriate solvent.

2. X-ray Data Collection: A suitable single crystal was mounted on a diffractometer. The data for

this structure was collected on a Bruker Kappa APEX-II automated diffractometer.[2] The

crystal was kept at a constant temperature of 293 K during data collection. The diffraction data

were collected using Mo Kα radiation (λ = 0.71073 Å).[1][2] A total of 2493 reflections were

collected.[1][2]

3. Data Processing: The collected diffraction images were processed to yield a set of indexed

reflections with their corresponding intensities. The refinement of the unit cell parameters and
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the primary processing of the experimental reflections were performed using the Bruker SAINT

programs.[1]

4. Structure Solution and Refinement: The crystal structure was solved using direct methods

with the SIR-2011 software package.[1] The structure was then refined by full-matrix least-

squares techniques on F² in the anisotropic approximation for non-hydrogen atoms.[1] All

hydrogen atoms were located in the difference Fourier maps and were refined as a rigid body.

[1] The final refinement converged to an R-factor (R1) of 0.052 and a weighted R-factor (wR2)

of 0.054 for reflections with I > 2σ(I).[1] The complete crystallographic data has been deposited

with the Cambridge Crystallographic Data Centre under the deposition number CCDC 904358.

[1]

Visualization of the Experimental Workflow
The following diagram illustrates the key stages in the experimental determination of the crystal

structure of 4-Chlorophenyl methyl sulfone.
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Caption: Experimental workflow for the crystal structure determination of 4-Chlorophenyl
methyl sulfone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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